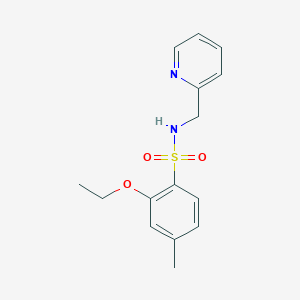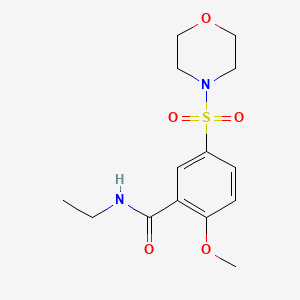![molecular formula C20H24N2O3 B4446110 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)
2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide
描述
2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein found in the outer mitochondrial membrane of cells and is involved in many cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, cancer research, and immunology.
作用机制
DPA-714 binds selectively to 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide in the outer mitochondrial membrane of cells. 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide is involved in the transport of cholesterol and other molecules across the mitochondrial membrane. DPA-714 binding to 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide modulates its activity, leading to various cellular effects, including apoptosis, immune modulation, and regulation of cytokine production.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA-714 induces apoptosis in cancer cells by activating the mitochondrial pathway. DPA-714 has also been shown to modulate the immune response by regulating the production of cytokines.
In vivo studies have shown that DPA-714 can cross the blood-brain barrier and bind selectively to 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide in the brain. PET imaging with DPA-714 has been used to visualize 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide expression in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
实验室实验的优点和局限性
DPA-714 has several advantages and limitations for lab experiments. The main advantage of DPA-714 is its selectivity for 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide, which allows for specific targeting of 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide in various cells and tissues. DPA-714 has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
The main limitation of DPA-714 is its limited availability and high cost. The synthesis of DPA-714 is a multistep process, and the yield is relatively low. This limits its use in large-scale studies and clinical trials.
未来方向
The potential applications of DPA-714 in various fields make it an attractive target for future research. Some of the future directions for DPA-714 research include:
1. Development of new 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide ligands with improved pharmacokinetic properties and higher selectivity for 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide.
2. Investigation of the role of 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide in various neurological disorders and the use of DPA-714 as a diagnostic tool.
3. Investigation of the role of 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide in cancer progression and the use of DPA-714 as a therapeutic agent.
4. Investigation of the immunomodulatory effects of DPA-714 and its potential use in the treatment of autoimmune disorders.
5. Development of new imaging techniques using DPA-714 for the visualization of 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide expression in vivo.
In conclusion, DPA-714 is a selective ligand for 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide with potential applications in various fields, including neuroscience, cancer research, and immunology. The synthesis of DPA-714 involves a multistep process, and its use in lab experiments has both advantages and limitations. Future research on DPA-714 can lead to the development of new diagnostic and therapeutic tools for various disorders.
科学研究应用
DPA-714 has been extensively studied for its potential applications in various fields. In neuroscience, DPA-714 has been used as a radioligand for positron emission tomography (PET) imaging of 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide in the brain. 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. PET imaging with DPA-714 can help in the early diagnosis and monitoring of these disorders.
In cancer research, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide expression is upregulated in various types of cancer, including breast, lung, and prostate cancer. DPA-714 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
In immunology, DPA-714 has been shown to modulate the immune response by regulating the production of cytokines. Cytokines are signaling molecules that play a crucial role in the immune response. DPA-714 has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
属性
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-9-16(12-15(14)2)13-19(23)22-18-7-5-4-6-17(18)20(24)21-10-11-25-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBDNYKROAVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)

![4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)
![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)
![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)


![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)
![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)